REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH3:5].[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[SH:11].[Br-].[Na+]>[O-]CC.[Na+]>[CH2:2]([S:11][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH3:5] |f:2.3,4.5|
|
Name
|
|
Quantity
|
32.76 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
13.87 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
CUSTOM
|
Details
|
to give a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)SC=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |